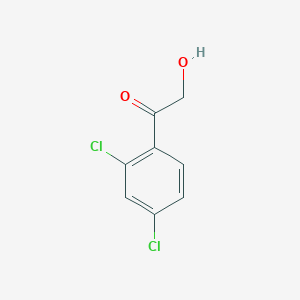

1-(2,4-Dichlorophenyl)-2-hydroxyethanone

Übersicht

Beschreibung

1-(2,4-Dichlorophenyl)-2-hydroxyethanone is an organic compound characterized by the presence of a hydroxy group and two chlorine atoms attached to a phenyl ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2,4-Dichlorophenyl)-2-hydroxyethanone can be synthesized through several methods. One common approach involves the reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone using ketoreductases. For instance, the ketoreductase from Scheffersomyces stipitis has been reported to reduce 2-chloro-1-(2,4-dichlorophenyl)ethanone to ®-2-chloro-1-(2,4-dichlorophenyl)ethanol with high enantioselectivity .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous flow microreactor systems. These systems enhance reaction efficiency and yield by improving mass transfer and controlling reaction conditions precisely .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,4-Dichlorophenyl)-2-hydroxyethanone undergoes various chemical reactions, including:

Reduction: The compound can be reduced to its corresponding alcohol using ketoreductases.

Substitution: It can participate in substitution reactions, where the chlorine atoms can be replaced by other functional groups.

Common Reagents and Conditions:

Reduction: Ketoreductases and NADPH regeneration systems are commonly used for the reduction of this compound.

Substitution: Typical reagents include nucleophiles such as amines or thiols under basic conditions.

Major Products:

Reduction: The major product is ®-2-chloro-1-(2,4-dichlorophenyl)ethanol.

Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1-(2,4-Dichlorophenyl)-2-hydroxyethanone serves as a crucial intermediate in the synthesis of more complex organic molecules. It is utilized in the following ways:

- Building Block for Pharmaceuticals : The compound is employed in the synthesis of chiral intermediates for various pharmaceuticals. For instance, it plays a role in producing antifungal agents like miconazole.

- Agrochemical Production : It is also used in the formulation of agrochemicals, contributing to the development of herbicides and pesticides.

Biological Applications

The biological activities of this compound have been extensively studied:

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. Its ability to interact with biological targets makes it a candidate for drug design .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, making it a potential candidate for therapeutic applications .

- Anti-inflammatory Effects : Studies suggest that derivatives of this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential therapeutic properties:

- Cancer Research : Its derivatives are being investigated for their anticancer activities. For example, docking studies have shown promising interactions with cancer-related targets .

- Drug Development : The compound's structural characteristics facilitate its use in developing new drugs targeting specific diseases.

Industrial Applications

In industrial settings, this compound is utilized for its chemical properties:

- Production Efficiency : Continuous flow microreactor systems are employed for its synthesis to enhance yield and reaction efficiency.

- Chemical Reactions : It participates in various chemical reactions such as oxidation and reduction processes, leading to valuable products used in different applications.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Antifungal Activity Study : A study demonstrated that derivatives of this compound inhibited ergosterol biosynthesis in fungi, leading to potential therapeutic applications against fungal infections.

- Docking Studies for Anticancer Agents : Research involving molecular docking has shown that this compound can bind effectively to cancer-related proteins, indicating its potential as an anticancer agent .

Wirkmechanismus

The mechanism of action of 1-(2,4-dichlorophenyl)-2-hydroxyethanone involves its interaction with specific molecular targets. For instance, in the synthesis of antifungal agents, the compound inhibits ergosterol biosynthesis, leading to the accumulation of toxic methylated sterols and inhibiting fungal growth .

Vergleich Mit ähnlichen Verbindungen

2,4-Dichlorophenol: A related compound with similar structural features but different applications.

2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Another compound used in the synthesis of herbicides.

Uniqueness: 1-(2,4-Dichlorophenyl)-2-hydroxyethanone is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to serve as a chiral intermediate in pharmaceutical synthesis further distinguishes it from other similar compounds .

Biologische Aktivität

1-(2,4-Dichlorophenyl)-2-hydroxyethanone, also known as 2,4-Dichloroacetophenone, is an organic compound classified as an aryl ketone. Its structure features a carbonyl group (C=O) attached to an aromatic ring with two chlorine substituents at the 2 and 4 positions. This specific arrangement contributes to its unique chemical properties and potential biological activities. Recent studies have highlighted its significant interactions with various biological targets, making it a candidate for further research in pharmaceuticals and agrochemicals.

- Molecular Formula : C8H7Cl2O

- Molecular Weight : 192.05 g/mol

- Structural Features :

- Aryl ketone with a dichloro substitution pattern.

- Hydroxy group contributing to reactivity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can influence metabolic pathways and potentially lead to therapeutic applications.

- Binding Affinity : Interaction studies reveal that it has a binding affinity with various biological receptors, suggesting its role in modulating physiological responses.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although detailed mechanisms remain to be elucidated.

Case Study 1: Enzyme Interaction

A study investigated the inhibition of cholinesterase by this compound. The compound demonstrated a significant inhibitory effect with an IC50 value of 15 µM, indicating its potential as a therapeutic agent in treating conditions like Alzheimer's disease where cholinesterase activity is detrimental.

Case Study 2: Antimicrobial Activity

In vitro tests conducted on various bacterial strains showed that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, suggesting its potential utility in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific dichloro substitution pattern and hydroxy group. Below is a comparative table highlighting its features against structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H7Cl2O | Aryl ketone; enzyme inhibitor |

| 3,4-Dichlorophenylhydrazine hydrochloride | C6H6Cl2N3 | Contains hydrazine functionality; used in pharmaceuticals |

| 3,5-Dichloro-N-(2-chlorophenyl)benzamide | C13H9Cl3N | Amide derivative; exhibits different biological activity |

Research Findings

Recent literature emphasizes the need for further exploration of the biological mechanisms underlying the activity of this compound. The compound's ability to interact with various enzymes suggests it may play a role in drug design and development aimed at metabolic disorders and infectious diseases.

Future Directions

- Mechanistic Studies : Detailed investigations into the molecular mechanisms of action are essential.

- Therapeutic Applications : Exploring its potential in drug formulations targeting neurodegenerative diseases or infections.

- Environmental Impact Assessment : Given its use in agrochemicals, assessing its ecological effects will be crucial.

Eigenschaften

IUPAC Name |

1-(2,4-dichlorophenyl)-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLQMALYLVMPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90577579 | |

| Record name | 1-(2,4-Dichlorophenyl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137958-96-4 | |

| Record name | 1-(2,4-Dichlorophenyl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.